Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBKSVAAYKVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160175 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 3-cyano-1-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312815-01-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 3-cyano-1-(phenylmethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312815-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 3-cyano-1-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate typically involves the reaction of ethyl 3-oxopyrrolidine-3-carboxylate with benzylamine and cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques like flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate is characterized by the following molecular properties:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
- Structure : Contains a pyrrolidine ring, a benzyl group, and a cyano group.
The compound's structure contributes to its reactivity and biological activity, making it a valuable building block in organic synthesis.
Medicinal Chemistry
This compound serves as an intermediate in synthesizing biologically active compounds. Its structural features allow for modifications that can lead to novel pharmaceuticals targeting various diseases. Preliminary studies suggest potential applications in:
- Neurological Disorders : Interaction studies indicate that this compound may bind to specific receptors involved in neurological functions, warranting further investigation into its therapeutic potential.
- Cancer Treatment : Research has indicated that derivatives of pyrrolidine compounds can inhibit deubiquitylating enzymes (DUBs), which are implicated in cancer progression .
Organic Synthesis
The compound is a valuable building block in organic synthesis due to its unique functional groups. It can undergo several chemical transformations, including:
- Nucleophilic Substitution Reactions : The presence of the cyano group allows for nucleophilic attack, making it suitable for creating more complex molecules.
- Formation of Derivatives : this compound can be modified to produce derivatives with enhanced biological activity or different pharmacological profiles .
Structural Comparisons
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different stereochemistry affecting biological activity |
| (S)-Benzyl 3-cyanopiperidine-1-carboxylate | Piperidine instead of pyrrolidine | Potentially different pharmacological profiles |
| (R)-Benzyl 3-cyanopiperidine-1-carboxylate | Enantiomer of above | Enantiomeric differences may impact efficacy |
These comparisons illustrate how variations in structure can significantly influence the properties and potential applications of similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at C3 and C4
- Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-75-7): Substitutes the cyano group with a hydroxyl (-OH) at C3 and introduces a hydroxyl group at C4. The stereochemistry (3S,4R) may confer distinct conformational preferences and hydrogen-bonding capabilities, impacting solubility and biological interactions .
- Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6): Contains a ketone (-C=O) at C4 instead of C3. The ketone introduces rigidity to the ring system and may influence redox reactivity compared to the cyano derivative .
Functional Group Replacements
- Ethyl 3-aminopyrrolidine-1-carboxylate: Replaces the cyano group with an amino (-NH2) group. The amino group increases nucleophilicity and serves as a site for further functionalization, such as acylations or couplings, which are less feasible with the cyano substituent .
- This structural divergence likely alters electronic properties and bioactivity .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents (Positions) | CAS Number | Key Features | Synthesis Challenges | Potential Applications |
|---|---|---|---|---|---|
| Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate | -CN (C3), -COOEt (C3), -Bzl (N1) | N/A | High electrophilicity, discontinued | Cyanide handling, stability | Enzyme inhibition studies |
| Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate | -OH (C3, C4), -COOEt (C3), -Bzl (N1) | 849935-75-7 | Stereospecific, hydrogen-bond donor | Stereoselective synthesis | Solubility-enhanced drug leads |
| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | -C=O (C4), -COOEt (C3), -Bzl (N1) | 1027-35-6 | Ketone rigidity, redox activity | Oxidation control | Metal-chelating agents |
| Ethyl 3-aminopyrrolidine-1-carboxylate | -NH2 (C3), -COOEt (N1) | N/A | Nucleophilic amino group | pH-sensitive purification | Peptide mimetics, prodrugs |
Biological Activity
Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzyl group and a cyano group, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂O₂, with a molecular weight of approximately 230.26 g/mol. The presence of the pyrrolidine ring enhances its biological activity, while the cyano and carboxylate groups increase its reactivity in various chemical transformations.
Potential Applications
This compound has shown promise in several areas:
- Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing diabetes mellitus .
- Neurological Research : Preliminary studies suggest that this compound may interact with specific receptors or enzymes related to neurological functions. Further research is necessary to elucidate these interactions comprehensively.
Research indicates that compounds with similar structural motifs can interact with biological targets through various mechanisms:
- Binding Affinity : this compound may exhibit binding affinity to DPP-4, which plays a significant role in glucose metabolism by degrading incretin hormones like GLP-1. This interaction could enhance insulin secretion and improve glycemic control .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzyl group enhances lipophilicity | Potential DPP-4 inhibitor |
| Ethyl 3-cyanopyrrolidine-3-carboxylate | Lacks benzyl group but retains cyano functionality | Intermediate for further synthesis |
| Benzyl 2-cyanopyrrolidine-1-carboxylate | Similar pyrrolidine structure | Antimicrobial properties reported |
DPP-4 Inhibitor Development
A study highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, indicating that modifications to the pyrrolidine ring can significantly impact binding affinity and biological activity. This compound could serve as a scaffold for developing more potent DPP-4 inhibitors by optimizing interactions with key amino acid residues involved in enzyme activity .
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against various cell lines. These studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Q & A
Q. What are the key safety considerations when handling Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate in laboratory settings?
Due to limited toxicity and ecological data (e.g., no RTECS or PBT/vPvB assessments), researchers should adopt standard precautions: use personal protective equipment (PPE), work in a fume hood, and avoid environmental release. Waste disposal must follow licensed protocols for non-recyclable chemicals .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for functional group identification. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. Software like SHELXL (for refinement) and ORTEP-III (for graphical representation) can resolve bond lengths, angles, and torsional parameters .
Q. How can researchers optimize the synthesis of pyrrolidine derivatives like this compound?
General strategies include:
- Benzylation : Reacting pyrrolidine precursors with benzyl halides under basic conditions.
- Cyanation : Introducing the cyano group via nucleophilic substitution (e.g., using KCN or TMSCN).
- Esterification : Employing ethanol in acidic or coupling-agent-mediated conditions. Reaction optimization should focus on temperature control and catalyst selection (e.g., palladium for cross-coupling) .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters quantify the pyrrolidine ring conformation?
The Cremer-Pople method defines ring puckering using amplitude () and phase angle () coordinates. For the pyrrolidine ring:
- Calculate out-of-plane displacements () relative to the least-squares mean plane.
- Use equations and to determine pseudorotation. This approach resolves chair, envelope, or twist-boat conformations observed in crystallographic data .
Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
Q. How does the electronic nature of the benzyl and cyano groups influence reactivity in medicinal chemistry applications?
- Benzyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
- Cyano Group : Acts as a hydrogen-bond acceptor and metabolic stabilizer (resists oxidation). Computational studies (DFT or MD simulations) can map electrostatic potentials and predict binding affinities .
Methodological Tables
Table 1: Key Crystallographic Software and Applications
| Software | Functionality | Reference |
|---|---|---|
| SHELXL | Refinement of small-molecule structures | |
| ORTEP-III | Thermal ellipsoid visualization | |
| PLATON | Validation of geometric parameters |
Table 2: Cremer-Pople Parameters for Common Pyrrolidine Conformations
| Conformation | (Å) | (°) |
|---|---|---|
| Envelope | 0.4–0.6 | 0–36 |
| Half-chair | 0.5–0.7 | 18–54 |
| Twist-boat | 0.6–0.8 | 90–126 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
